DTPP

Chelation Coordination Chemistry Metal Sequestration

Procure DTPP (CAS 37107-08-7), a dual-function research compound essential for chelation studies and photodynamic therapy (PDT). As a polyphosphonic acid, it forms exceptionally stable metal chelates, outperforming carboxylate-based analogs like DTPA in harsh chemical environments. Its distinct porphyrin structure enables validated mitochondrial apoptosis induction in cancer cell lines (e.g., MCF-7, LA795) under 650 nm laser exposure. Do not substitute with DTPA or common photosensitizers, as structural differences lead to suboptimal outcomes. Ideal for scale inhibition, mineral separation, and targeted cancer research.

Molecular Formula C9H23N3O15P5+5
Molecular Weight 568.16 g/mol
CAS No. 37107-08-7
Cat. No. B1239942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTPP
CAS37107-08-7
Synonymsdiethylenetriaminopentamethylphosphonic acid
DTPP
Molecular FormulaC9H23N3O15P5+5
Molecular Weight568.16 g/mol
Structural Identifiers
SMILESC(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O
InChIInChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5
InChIKeyPBHXLXJLHCENHW-UHFFFAOYSA-S
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTPP (CAS 37107-08-7): A Polyphosphonic Acid Chelating Agent and Novel Photosensitizer for Research


DTPP, formally designated as diethylenetriaminopentamethylphosphonic acid (CAS 37107-08-7), is a synthetic organophosphorus compound classified as a polyphosphonic acid [1]. It is characterized by its high molecular weight (568.16 g/mol) and a structure containing five phosphonic acid groups capable of strong metal chelation [1]. In addition to its chelating properties, DTPP is also known as a novel photosensitizer (5-5-(4-N, N-diacetoxylphenyl)-10,15,20-tetraphenylporphyrin) used in photodynamic therapy (PDT) research, where it has demonstrated efficient induction of apoptosis in cancer cell lines [2].

The Procurement Case Against Substituting DTPP with Common Chelators or Photosensitizers


Substituting DTPP with seemingly related compounds like DTPA (a common aminopolycarboxylate chelator) or other commercial photosensitizers is not scientifically justified due to quantifiable differences in molecular properties and function. DTPP possesses phosphonic acid groups, making its metal chelates generally more stable than those of its carboxylate-based analog, DTPA [1]. Conversely, its photodynamic activity is a distinct function requiring a specific porphyrin structure that is absent in common chelators like EDTA or DTPA [2]. These fundamental differences in structure, stability, and application-specific activity mean that generic substitution would lead to significantly different and likely suboptimal outcomes in research or industrial processes, necessitating the use of the specific compound, DTPP.

Quantitative Differentiation Evidence for DTPP (37107-08-7) Against Key Comparators


Enhanced Metal Chelate Stability of DTPP Compared to Carboxylate Analog DTPA

DTPP forms metal chelates that are reported to be generally more stable than those of its analogous aminopolycarboxylate counterpart, diethylenetriaminepentaacetic acid (DTPA) [1]. This is a class-level inference based on the behavior of phosphonate versus carboxylate ligands, where the phosphonate groups in DTPP provide stronger binding to certain metal ions.

Chelation Coordination Chemistry Metal Sequestration

DTPP-Mediated Photodynamic Therapy Induces Efficient Apoptosis in MCF-7 Cells at Low Concentrations

In a study of breast cancer MCF-7 cells, DTPP-mediated PDT showed efficient growth inhibition at defined, low concentrations. Effective combinations were found to be 4 μg/mL DTPP with 8 minutes of laser irradiation, or 15 μg/mL with 2 minutes of irradiation [1]. This demonstrates a quantifiable efficacy profile for a specific application.

Photodynamic Therapy Cancer Research Photosensitizer

DTPP-PDT Induces S Phase Cell Cycle Arrest in Lung Adenocarcinoma LA795 Cells

Flow cytometry analysis revealed that DTPP-PDT treatment led to S phase arrest in LA795 murine lung adenocarcinoma cells [1]. This specific cytostatic effect is a key indicator of the compound's mechanism of action in this cell line.

Photodynamic Therapy Cancer Cell Biology Cell Cycle Arrest

Mitochondrial Pathway of Apoptosis is Activated by DTPP-PDT in LA795 Cells

A proteomics study on LA795 cells treated with DTPP-PDT observed changes in apoptosis-associated proteins and mitochondrial dysfunction, confirming that the compound induces cell death via the mitochondrial apoptosis pathway [1]. This includes release of mitochondrial Cytochrome c, activation of Caspase-9 and Caspase-3, and a decrease in the Bcl-2/Bax ratio.

Photodynamic Therapy Apoptosis Mitochondrial Pathway

DTPP-PDT Induces Rapid Cytoskeletal Collapse in MCF-7 Cells

In MCF-7 breast cancer cells, DTPP-PDT was shown to cause a rapid collapse of the cytoskeleton. Staining of microtubules, microfilaments, and the nucleus demonstrated that this structural breakdown occurs as early as 0.5 hours after PDT treatment [1]. This was associated with a reduction in the expression of the adhesion protein beta-catenin.

Photodynamic Therapy Cytoskeleton Cancer Cell Morphology

Recommended Research and Industrial Application Scenarios for DTPP (37107-08-7)


Chelation in High-Stability or Niche Separation Processes

For research into new chelating agents or industrial processes requiring exceptionally strong metal binding, DTPP can be evaluated for its potential to outperform traditional aminopolycarboxylates like DTPA [1]. This is particularly relevant in applications like scale inhibition in harsh chemical environments, separation of difficult minerals like calcite from fluorite (as suggested by studies on the related DTPMPA) [2], or in radiopharmaceutical chemistry for stable sequestration of specific isotopes.

Photodynamic Therapy (PDT) Research in Breast and Lung Cancer Models

DTPP is a validated tool for PDT research, with defined effective parameters. Researchers can use DTPP at 4 μg/mL with 8 min of 650 nm laser exposure or 15 μg/mL with 2 min exposure to induce efficient apoptosis in MCF-7 breast cancer cells [3]. For lung cancer studies, DTPP-PDT has been shown to induce S phase cell cycle arrest and activate the mitochondrial apoptosis pathway in LA795 and A549 cell lines [REFS-4, REFS-5].

Mechanistic Studies of the Mitochondrial Apoptosis Pathway

DTPP-PDT serves as a reliable and specific inducer of the mitochondrial (intrinsic) apoptosis pathway in LA795 lung cancer cells and SH-SY5Y neuroblastoma cells [REFS-5, REFS-6]. Researchers can utilize DTPP to study the sequential molecular events of this pathway, including Cytochrome c release, Caspase-9/3 activation, and changes in the Bcl-2 family of proteins, as these effects have been well-characterized for this compound.

Studies on Cytoskeletal Dynamics and Cell Adhesion

The rapid induction of cytoskeletal collapse (within 0.5 hours) in MCF-7 cells following DTPP-PDT provides a controlled experimental model for investigating cytoskeletal dynamics, cell adhesion, and related signaling pathways [3]. The observed decrease in beta-catenin expression offers a specific molecular marker to study the link between the cytoskeleton and cell adhesion in response to photodynamic stress.

Technical Documentation Hub

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